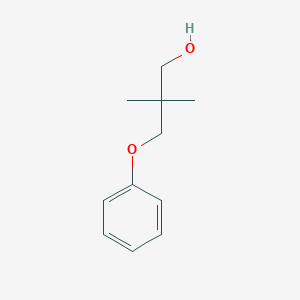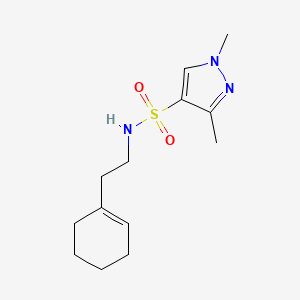
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides is described, where various substitutions at the carbon adjacent to the amide nitrogen were explored. The synthesis involved the use of racemic or chiral amino acids to introduce different alkyl and aryl substituents, leading to a series of potent compounds . Although the exact synthesis of the compound is not detailed, the methods described in the paper could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The determination of absolute configuration of related 2-(2-oxo-3-indolyl)acetamide derivatives was achieved through 1H NMR spectra analysis of their phenylethylamide diastereomers. DFT calculations were used to predict the conformational preferences of these diastereomeric amides, which were confirmed by experimental results and validated through X-ray diffraction analysis . This suggests that similar analytical techniques could be employed to elucidate the molecular structure of the compound .
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of the specific compound, they do provide insights into the reactivity of structurally related molecules. For instance, the presence of a thioacetamide bridge in the compounds studied indicates a potential site for intramolecular interactions, such as hydrogen bonding, which could influence the chemical behavior of the compound . This information could be useful in predicting the reactivity of the thioacetamide moiety in the compound of interest.
Physical and Chemical Properties Analysis
The papers do not directly report on the physical and chemical properties of the specific compound. However, the crystal structures of related acetamide derivatives reveal a folded conformation about the methylene carbon atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing this conformation . These structural details can have significant implications for the physical properties such as solubility and chemical properties like stability and reactivity of the compound.
Applications De Recherche Scientifique
Thiophene Analogues of Carcinogens
A study on thiophene analogues of carcinogens, like benzidine and 4-aminobiphenyl, synthesized to evaluate potential carcinogenicity. These compounds, including thiophene derivatives, were evaluated using in vitro assays to predict their carcinogenic potential, casting doubt on their ability to cause tumors in vivo despite indicating potential carcinogenicity (J. Ashby et al., 1978).
Pharmacological Effects of AR-A000002
Research on AR-A000002, a selective 5-HT1B antagonist, demonstrated its anxiolytic and antidepressant potential. This compound functions by antagonizing 5-HT1B receptors in vivo, suggesting its utility in treating anxiety and affective disorders (T. Hudzik et al., 2003).
ER to Synapse Trafficking of NMDA Receptors
A review focused on the molecular mechanisms involved in the trafficking of NMDA receptors from the endoplasmic reticulum to synapses. Understanding these processes is crucial for developing treatments for psychiatric and neurological diseases associated with abnormalities in NMDA receptor functioning (M. Horak et al., 2014).
Synthesis and Activities of Piracetam Derivatives
An article reviewed the synthesis and pharmacological activities of piracetam and its derivatives, highlighting their potential in treating CNS disorders, alcoholism, Raynaud’s phenomenon, deep vein thrombosis, and brain injury. Piracetam derivatives are noted for improving learning, memory, and brain metabolism (Nidhi Dhama et al., 2021).
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S/c1-18-7-9-20(10-8-18)26-24(29)17-31-23-15-28(22-6-4-3-5-21(22)23)16-25(30)27-13-11-19(2)12-14-27/h3-10,15,19H,11-14,16-17H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBNOHATMXRZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~4~-(4-ethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2508622.png)
![4-{2-[(Methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B2508623.png)
![2-(2-(4-(quinolin-8-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2508624.png)
![1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2508627.png)
![2-(furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2508628.png)
![[2-(benzylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2508629.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2508630.png)
![5,6-dichloro-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2508631.png)
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2508633.png)
![4-[3-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2508636.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2508638.png)
![3-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2508640.png)